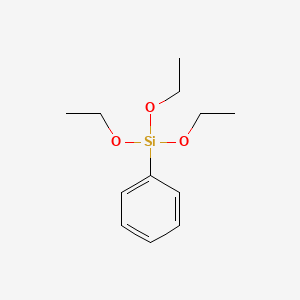

Phenyltriethoxysilane

描述

Phenyltriethoxysilane is an organosilicon compound with the chemical formula C12H20O3Si. It is a colorless, transparent liquid with a mild odor. This compound is widely used in various industrial and scientific applications due to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: Phenyltriethoxysilane can be synthesized through the hydrolysis and condensation of phenyltrichlorosilane with ethanol. The reaction typically involves the following steps:

Hydrolysis: Phenyltrichlorosilane reacts with water to form phenylsilanetriol.

Condensation: The phenylsilanetriol then reacts with ethanol to produce this compound.

Industrial Production Methods: In industrial settings, this compound is produced using a sol-gel process. This involves the hydrolysis of tetraethoxysilane (TEOS) in the presence of this compound as a modifier. The reaction is catalyzed by ammonia and carried out in an ethanol solvent .

化学反应分析

Types of Reactions: Phenyltriethoxysilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols.

Condensation: Forms siloxane bonds through the elimination of ethanol.

Cross-Coupling Reactions: Participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic catalysts.

Condensation: Ethanol, ammonia as a catalyst.

Cross-Coupling: Palladium catalysts, organic halides.

Major Products:

Hydrolysis and Condensation: Silanols and siloxanes.

Cross-Coupling: Various organic compounds with carbon-carbon bonds.

科学研究应用

Phenyltriethoxysilane has a wide range of applications in scientific research:

Biology: Employed in the modification of surfaces for biological assays and as a component in biosensors.

Industry: Applied in the production of coatings, adhesives, and sealants.

作用机制

Phenyltriethoxysilane exerts its effects through the formation of siloxane bonds. The hydrolysis of this compound produces silanols, which then undergo condensation to form siloxane networks. These networks impart unique properties such as hydrophobicity, thermal stability, and mechanical strength to the materials .

相似化合物的比较

- Trimethoxyphenylsilane

- Methyltriethoxysilane

- Dimethyldiethoxysilane

Comparison: Phenyltriethoxysilane is unique due to the presence of a phenyl group, which enhances its thermal stability and hydrophobic properties compared to other similar compounds. For instance, trimethoxyphenylsilane has similar reactivity but differs in the number of ethoxy groups, affecting its solubility and reactivity .

This compound stands out in its versatility and wide range of applications, making it a valuable compound in both scientific research and industrial applications.

生物活性

Phenyltriethoxysilane (PTES) is an organosilicon compound that has garnered attention due to its unique properties and potential applications in various fields, including materials science and biomedical engineering. This article delves into the biological activity of PTES, highlighting its synthesis, antimicrobial properties, and applications in drug delivery systems.

1. Synthesis and Properties

PTES is synthesized through the hydrolysis and polycondensation of triethoxysilane, often catalyzed by acids. The resulting silanes exhibit a phenyl group that enhances their compatibility with organic materials, making them suitable for various applications in coatings and composites. The hydrolysis process can be influenced by factors such as water content, temperature, and the presence of catalysts, which affect the final properties of the silane network formed .

2.1 Antimicrobial Properties

PTES has demonstrated significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy, PTES-modified surfaces exhibited a reduction in bacterial adhesion and growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This property is attributed to the hydrophobic nature of the phenyl group, which disrupts bacterial cell membranes upon contact .

| Bacterial Strain | Log Reduction (CFU/mL) | Significance (p-value) |

|---|---|---|

| Staphylococcus aureus | 2.61 ± 0.52 | < 0.005 |

| Escherichia coli | 3.49 ± 0.33 | < 0.005 |

| Streptococcus mutans | 2.92 ± 0.30 | < 0.005 |

This table summarizes the antimicrobial efficacy of PTES against selected bacterial strains, indicating a significant reduction in colony-forming units (CFUs) compared to untreated controls.

2.2 Cytotoxicity Studies

Cytotoxicity assessments have shown that PTES exhibits low toxicity towards mammalian cells at specific concentrations, making it a viable candidate for biomedical applications such as drug delivery systems and tissue engineering scaffolds . For instance, studies using Vero cells revealed that concentrations below Lf/mL did not cause significant cytotoxic effects, suggesting good biocompatibility .

3. Applications in Drug Delivery

PTES has been explored for its potential in drug delivery systems due to its ability to form mesoporous structures when combined with silica nanoparticles. These Janus nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects . The structural asymmetry of these nanoparticles allows for selective targeting of drug delivery, particularly in cancer therapy.

4.1 PTES in Antimicrobial Coatings

A recent case study investigated the use of PTES in antimicrobial coatings for medical devices. The coated surfaces showed a significant reduction in biofilm formation over a period of time compared to uncoated controls, demonstrating PTES's potential as an effective antimicrobial agent in clinical settings .

4.2 PTES-Modified Nanoparticles for Drug Delivery

Another study focused on PTES-modified nanoparticles for delivering anticancer drugs. The results indicated enhanced cellular uptake and sustained release profiles compared to conventional delivery methods, highlighting the advantages of using PTES in therapeutic applications .

5. Conclusion

This compound exhibits promising biological activity characterized by significant antimicrobial properties and low cytotoxicity towards mammalian cells. Its ability to form functionalized surfaces and mesoporous structures positions it as a valuable compound in biomedical applications, particularly in developing effective drug delivery systems and antimicrobial coatings.

Ongoing research is essential to further elucidate the mechanisms underlying its biological activity and optimize its applications across various fields.

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing phenyltriethoxysilane-based hybrid materials?

PTES is commonly used in sol-gel processes to create organosilica materials. A co-condensation approach with tetraethoxysilane (TEOS) under basic or acidic catalysis produces mesoporous structures with tunable porosity. For example, Ryouya et al. (2012) demonstrated that mixing PTES and TEOS in a 1:4 molar ratio with a cationic surfactant (e.g., cetyltrimethylammonium bromide) yields thin organosilica layers with uniform pore sizes . Key parameters include pH control (pH 2–3 for acidic hydrolysis) and aging temperature (60–80°C).

Q. How can the physicochemical properties of PTES-derived materials be characterized?

Critical characterization techniques include:

- Vibrational Spectroscopy : FTIR and Raman spectroscopy identify Si-O-Si (1070–1100 cm⁻¹) and phenyl ring (1600–1450 cm⁻¹) bonding states .

- Surface Area Analysis : BET analysis reveals surface areas of 300–800 m²/g for PTES-TEOS co-condensed materials, depending on surfactant templating .

- Thermogravimetric Analysis (TGA) : PTES-modified aerogels show thermal stability up to 400°C due to crosslinked siloxane networks .

Q. What safety protocols are essential for handling PTES in laboratory settings?

PTES is flammable (flash point 42°C) and releases ethanol during hydrolysis. Key precautions include:

- Use of nitrogen-purged environments to avoid moisture-triggered premature hydrolysis .

- Personal protective equipment (PPE): chemical-resistant gloves (nitrile), vapor respirators, and fume hoods for handling liquid PTES .

Advanced Research Questions

Q. How does ammonia catalysis influence the hydrolysis kinetics of PTES?

Ammonia accelerates PTES hydrolysis by deprotonating silanol groups, enabling faster Si-O-Si network formation. Sun et al. (2006) used liquid-state ²⁹Si NMR to quantify reaction rates, showing that 0.5 M NH₃ increases hydrolysis rates by 3× compared to acid-catalyzed systems. Mixed PTES/TEOS systems exhibit non-linear kinetics due to competitive condensation pathways .

Q. What mechanisms underlie PTES's ability to enhance electronic device stability?

PTES self-assembled monolayers (SAMs) on InGaZnO (IGZO) thin-film transistors (TFTs) reduce surface adsorption/desorption effects. Du et al. (2020) observed a 60% reduction in hysteresis and a threshold voltage shift (ΔVth) of only 0.17 V after PTES treatment. Hydrophobic phenyl groups minimize ambient moisture interaction, while ordered SAMs reduce charge trapping at interfaces .

Q. How do PTES-derived coatings inhibit microbial biofilm formation?

PTES sol-gel coatings doped with silver nanoparticles disrupt Staphylococcus epidermidis biofilm formation by:

- Surface Hydrophobicity : Contact angles >100° reduce bacterial adhesion.

- Controlled Silver Release : Ag⁺ ions from the coating exhibit MIC values of 4–8 µg/mL against Gram-positive bacteria .

Q. What are the contradictions in reported pore-size distributions of PTES-TEOS hybrid materials?

Studies report pore sizes ranging from 2 nm to 10 nm for similar PTES/TEOS ratios. Discrepancies arise from:

- Surfactant Type : Ionic surfactants (e.g., CTAB) produce smaller pores (2–4 nm) than non-ionic templates (e.g., Pluronic F127) .

- Drying Methods : Supercritical CO₂ drying preserves mesopores, while ambient drying collapses pores by 30–50% .

Q. How does PTES functionalization impact the mechanical properties of composite resins?

PTES-modified carbon fibers in epoxy resins show a 40% increase in interfacial shear strength (from 25 MPa to 35 MPa) due to:

- Chemical Bonding : Covalent Si-O-C linkages between PTES and the resin matrix.

- Surface Roughness : Atomic force microscopy (AFM) reveals PTES increases fiber surface roughness (Ra) from 15 nm to 45 nm, enhancing mechanical interlocking .

Q. Methodological Considerations

Q. How to resolve inconsistencies in spectroscopic data for PTES sol-gels?

Li et al. (2009) identified overlapping FTIR peaks (e.g., Si-O-Si vs. Si-O-C) as a common issue. To mitigate:

- Use deuterated solvents to minimize water interference.

- Combine Raman spectroscopy with ²⁹Si NMR for unambiguous Si-O network analysis .

Q. What statistical approaches are suitable for analyzing PTES-modified material performance?

For device stability studies (e.g., TFTs), apply:

属性

IUPAC Name |

triethoxy(phenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVQKRGIASEUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=CC=C1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124741-08-8 | |

| Record name | Benzene, (triethoxysilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124741-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044462 | |

| Record name | Triethoxy(phenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, (triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

780-69-8 | |

| Record name | Phenyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=780-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyltriethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxy(phenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(phenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLTRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI310T2X15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。